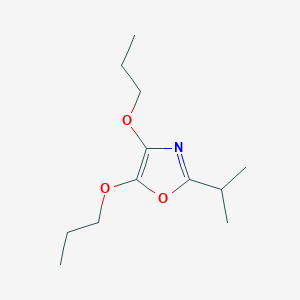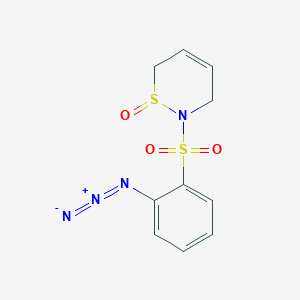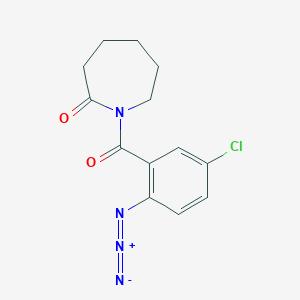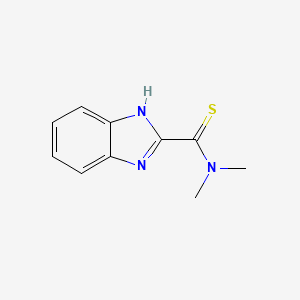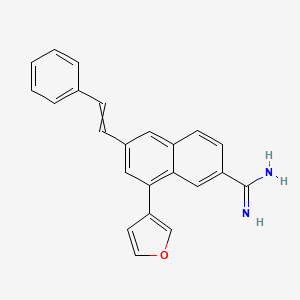![molecular formula C13H22N2O B14225900 (2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol CAS No. 627523-18-6](/img/structure/B14225900.png)
(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol is a chiral compound with a complex structure that includes both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the reductive amination of a suitable ketone with (2-Phenylethyl)amine, followed by further functional group transformations to introduce the secondary amine and alcohol functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, converting it to a hydrocarbon.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol: The enantiomer of the compound, which may have different biological activity.
N-Phenylethyl-2-aminoethanol: A structurally similar compound with different functional groups.
2-Phenylethylamine: A simpler compound that forms part of the structure of (2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amine and alcohol functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
627523-18-6 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
(2S)-1-[2-(2-phenylethylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-12(16)11-15-10-9-14-8-7-13-5-3-2-4-6-13/h2-6,12,14-16H,7-11H2,1H3/t12-/m0/s1 |
Clave InChI |
NASVJJADNHRWOB-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CNCCNCCC1=CC=CC=C1)O |
SMILES canónico |
CC(CNCCNCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

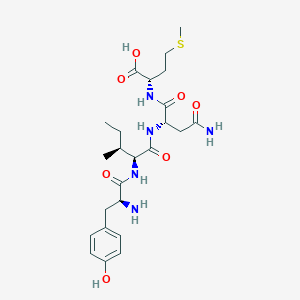
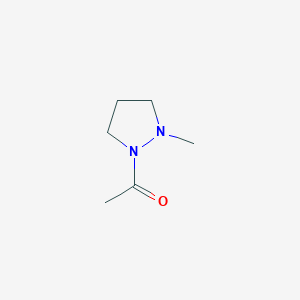
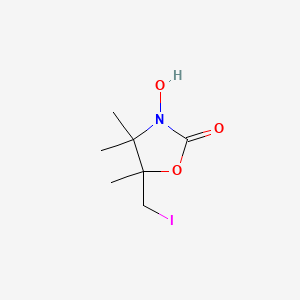
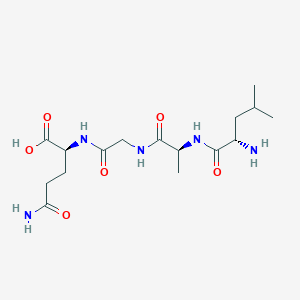
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)
